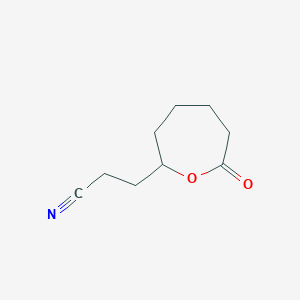
2-Oxepanepropanenitrile, 7-oxo-
Cat. No. B8583790
Key on ui cas rn:
32805-32-6
M. Wt: 167.20 g/mol
InChI Key: AEYILOSZMNUFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05917067
Procedure details


In a reactor with a catalyst composed of palladium on carbon at 5% deposited on the walls, 167 g of 7-cyanoethyl-2-oxepanone are heated to 500° C. in a hydrogen atmosphere, collecting 1 g/minute of liquid condensed product mainly formed by 8-cyanooctanoic acid with 95% lactone conversion and 80% selectivity.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]1[O:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6]1)#[N:2].[H][H]>[Pd]>[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])#[N:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
167 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCC1CCCCC(O1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1 g/minute of liquid condensed product
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCCCCCCC(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
